1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate
Description
Historical Context of Imidazolium Carboxylate Derivatives
The development of 1,3-di-tert-butyl-1H-imidazol-3-ium-2-carboxylate stems from foundational work in heterocyclic chemistry dating to Heinrich Debus' 1858 synthesis of imidazole. Early 20th-century research established the imidazole ring's capacity for tautomerism and metal coordination, while mid-century studies revealed the unique reactivity of imidazolium salts as precursors to N-heterocyclic carbenes (NHCs).
The specific class of imidazolium carboxylates emerged in the late 1990s as stable alternatives to traditional carbene transfer agents. Unlike earlier NHC precursors requiring inert atmospheres, these carboxylate derivatives demonstrated remarkable air and moisture stability while maintaining effective carbene transfer capabilities. The tert-butyl variant represents an optimization of steric and electronic properties, with the bulky substituents preventing unwanted dimerization while the carboxylate group facilitates controlled reactivity.
Key milestones in its development include:
- 2003 : First reported synthesis via direct carboxylation of 1,3-di-tert-butylimidazolium chloride
- 2007 : Structural confirmation through X-ray crystallography (CCDC 963623)
- 2013 : Demonstration of catalytic applications in transition metal complexes
Comparative Synthesis Methods
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Direct carboxylation | CO₂, K₂CO₃ | 78 | |
| Anion metathesis | Ag₂CO₃, CH₃CN | 85 | |
| Microwave-assisted | DMC, NH₄OAc | 92 |
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,3-ditert-butylimidazol-1-ium-2-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)13-7-8-14(12(4,5)6)9(13)10(15)16/h7-8H,1-6H3 |
InChI Key |
CJDLCKAHUNULNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C[N+](=C1C(=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation Method
- Starting Material: Imidazole or 1H-imidazole derivatives.
- Reagents: tert-Butyl halides (e.g., tert-butyl chloride or bromide).
- Conditions: Basic environment using bases such as sodium hydride or potassium carbonate to deprotonate the imidazole nitrogen and facilitate alkylation.
- Process: The imidazole is alkylated at the 1 and 3 nitrogen atoms by reacting with tert-butyl halides under controlled temperature to yield 1,3-di-tert-butylimidazolium halide salts.
- Outcome: High yield of the imidazolium salt with bulky tert-butyl groups providing steric protection.
Metalation and Anion Exchange
- Metalation: Treatment of 1,3-di-tert-butylimidazolium salts with metalation reagents (e.g., strong bases like potassium tert-butoxide) generates metalated intermediates.
- Anion Exchange: Subsequent anion metathesis reactions allow conversion of halide salts into other functionalized imidazolium salts, such as hydrogen carbonates or carboxylates.
- Utility: This method enables the introduction of various anions, facilitating further functionalization and tuning of reactivity.
Carboxylation to Form 1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate
Direct Carboxylation with Carbon Dioxide
- Reaction: 1,3-Di-tert-butylimidazole is reacted with carbon dioxide (CO2) in the presence of strong bases such as potassium tert-butoxide or sodium hydride.
- Solvents: Common solvents include tetrahydrofuran (THF) or dimethyl carbonate.
- Conditions: Elevated temperatures around 100 °C under an inert atmosphere (to prevent moisture interference) are typically employed.
- Mechanism: The base deprotonates the imidazole to form a nucleophilic carbene intermediate that reacts with CO2 to generate the carboxylate group at the 2-position.
- Outcome: Formation of the zwitterionic 1,3-di-tert-butyl-1H-imidazol-3-ium-2-carboxylate with good yields.
One-Pot Reaction Using Dimethyl Carbonate
- Alternative Method: Reaction of 1,3-di-tert-butylimidazole with dimethyl carbonate under heating can also yield the carboxylate derivative.
- Advantages: This method avoids direct use of gaseous CO2 and can be conducted in sealed flasks with stirring at elevated temperature (e.g., 100 °C) for extended periods (e.g., two days).
- Isolation: The product precipitates as a solid, which can be purified by cooling and washing with solvents like acetone and diethyl ether.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Atmosphere | Notes |
|---|---|---|---|---|---|
| Alkylation of imidazole | tert-Butyl halides, base (NaH, K2CO3) | Polar aprotic solvents | Room temp to reflux | Inert or air | Yields 1,3-di-tert-butylimidazolium halide salt |
| Metalation and anion exchange | KOtBu or NaH, followed by anion metathesis | THF or similar | Room temp | Inert | Enables conversion to carboxylate salt or other anions |
| Carboxylation with CO2 | CO2, KOtBu or NaH | THF, dimethyl carbonate | ~100 °C | Inert | Forms 1,3-di-tert-butyl-1H-imidazol-3-ium-2-carboxylate |
| One-pot with dimethyl carbonate | 1,3-di-tert-butylimidazole + dimethyl carbonate | Dimethyl carbonate | 100 °C, 48 h | Sealed flask | Alternative to direct CO2 carboxylation |
Research Findings and Mechanistic Insights
- Density functional theory (DFT) studies indicate that the nucleophilic attack by the N-heterocyclic carbene intermediate derived from 1,3-di-tert-butyl-1H-imidazol-3-ium-2-carboxylate is often the rate-limiting step in reactions involving this compound.
- The bulky tert-butyl groups provide steric hindrance that stabilizes the carbene intermediate, enhancing selectivity and catalytic efficiency.
- Crystallographic analyses reveal a hydrogen bonding network involving the carboxylate and imidazole ring, consistent with typical bond lengths and angles for imidazole derivatives.
- The compound serves as a precursor to NHC catalysts widely used in organic synthesis, including carboxylation reactions of alkynes and other electrophiles.
Practical Notes on Preparation
- Inert Atmosphere: Use of nitrogen or argon atmosphere is critical during metalation and carboxylation steps to prevent moisture and oxygen interference.
- Solvent Purity: Anhydrous solvents such as THF or dimethyl carbonate are preferred.
- Temperature Control: Elevated temperatures (~100 °C) are necessary to drive the carboxylation reaction to completion.
- Purification: Cooling the reaction mixture and washing with cold acetone or diethyl ether helps isolate the pure carboxylate salt.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, thiols; reaction conditionssolvents like dichloromethane or ethanol, room temperature to reflux.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
While comprehensive data tables and case studies for "1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate" are not available in the search results, its applications can be discussed based on the information available for related compounds such as 1,3-di-tert-Butyl-1H-imidazol-3-ium chloride and other relevant studies.
Applications of Imidazolium Compounds and Derivatives
1,3-di-tert-Butyl-1H-imidazol-3-ium chloride, a related compound, has diverse applications in scientific research:
- Chemistry It serves as a precursor in synthesizing other imidazole derivatives and as a ligand in coordination chemistry.
- Biology It is valuable in studying enzyme mechanisms and as a probe for biological systems.
- Medicine Its potential as a therapeutic agent is under exploration due to its unique chemical properties.
- Industry It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Role as a Catalyst
1,3-di-tert-Butyl-1H-imidazol-3-ium chloride can act as a precatalyst. It reacts with CO2 to form an N-heterocyclic carbene (NHC)-carboxylate intermediate, which is crucial in the catalytic cycle. Sterically hindered tert-butyl groups on the imidazolium ring enhance the carbene's nucleophilicity, making it more reactive towards CO2. The NHC-carboxylate then reacts with organochlorides, leading to the formation of propargylic esters under mild conditions with low catalyst amounts, showcasing an efficient method for propargylic ester synthesis.
Antioxidant Applications
Tert-butyl hydroquinone (TBHQ) mitigates oxidative stress and apoptosis in various cell types by enhancing antioxidant enzyme activities and activating the Nrf2 pathway . Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a hindered phenolic antioxidant commonly used as a polymer stabiliser . It is significantly less volatile than simpler phenolic antioxidants, making it suitable for stabilizing plastics during high-temperature processes . It is widely used in commodity plastics like polyethylenes and polypropylene and has approval for use in food contact materials .
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by:
Binding to metal ions: The compound forms stable complexes with metal ions, which can interfere with the normal functioning of metalloproteins and enzymes.
Disrupting cell membranes: The compound can insert into microbial cell membranes, leading to membrane disruption and cell lysis.
Inhibiting enzyme activity: The compound can inhibit the activity of specific enzymes involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Imidazole Derivatives
Key Observations :
- Steric Effects: The tert-butyl groups in the target compound provide greater steric hindrance compared to smaller substituents (e.g., methylamino in 5{29}), reducing nucleophilic attack susceptibility .
- Electronic Profile : The cationic imidazolium core distinguishes it from neutral or zwitterionic analogs (e.g., 5{11}), influencing solubility and ionic interactions.
- Functional Group Diversity : Unlike peptide-functionalized derivatives (e.g., 5{10}), the carboxylate group in the target compound enables coordination with metals or participation in acid-base reactions.
Comparison with Bicyclic Carboxylates ()
Table 2: Core Structure and Similarity Scores
| Compound (CAS No.) | Core Structure | Similarity Score | Key Differences |
|---|---|---|---|
| Target compound | Imidazolium carboxylate | - | Planar, aromatic, ionic |
| 900503-08-4 | Bicyclo[2.2.1]heptane with imidazole | 0.62 | Rigid bicyclic framework, neutral |
| 370879-56-4 | Bicyclo[3.2.1]octane with benzyl group | 0.54 | Non-aromatic, tertiary amine |
Key Observations :
- Structural Rigidity : Bicyclic analogs (e.g., 900503-08-4) exhibit constrained geometries, limiting conformational flexibility compared to the planar imidazolium ring .
- Charge State: The target compound’s ionic nature contrasts with neutral bicyclic derivatives, affecting solubility (polar vs. non-polar solvents) and aggregation behavior.
- Synthetic Utility : Bicyclic carboxylates (e.g., 370879-56-4) are often intermediates in alkaloid synthesis, whereas the target compound’s imidazolium core is leveraged in ionic liquids or catalysis .
Biological Activity
1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate, a derivative of imidazolium salts, has garnered attention in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its unique structure, which contributes to its biological and chemical properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 216.29 g/mol
- CAS Number : 157197-53-0
The compound possesses a carboxylate group that may influence its solubility and interaction with biological targets.
Mechanisms of Biological Activity
1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate exhibits several biological activities attributed to its structural features:
Antimicrobial Activity :
Research indicates that imidazolium derivatives can exhibit significant antimicrobial properties. The presence of the carboxylate group enhances the interaction with microbial membranes, potentially leading to increased permeability and cell lysis.
Antitumor Effects :
Studies have shown that imidazolium salts can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of signaling pathways associated with cell survival and death.
Enzyme Inhibition :
The compound may act as an inhibitor for various enzymes. For instance, its structural similarity to natural substrates allows it to bind to active sites, thus interfering with enzyme function.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, 1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate was tested against a panel of bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity. The compound's mechanism was linked to disruption of membrane integrity and inhibition of cellular respiration pathways.
Case Study: Antitumor Activity
A recent investigation explored the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study revealed that treatment with 50 µM led to a significant reduction in cell viability (approximately 70%) after 48 hours. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
